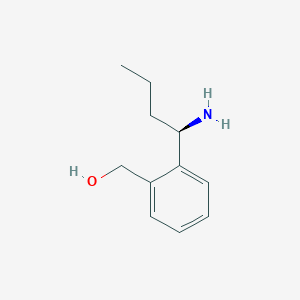![molecular formula C9H10N4O2 B13038323 Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopentylamine with ethyl acetoacetate in the presence of a base such as diisopropylethylamine (DIPEA) can yield the desired pyrrolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial synthesis .
化学反応の分析
Types of Reactions
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amino or alkyl groups, onto the pyrrolopyrimidine core .
科学的研究の応用
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .
類似化合物との比較
Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features but differs in its substitution pattern, leading to distinct biological activities.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These derivatives have been studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
Pyrrolo[2,3-d]pyrimidine linked hybrids: These compounds are designed to enhance specific biological activities, such as α-glucosidase inhibition.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
ethyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H3,10,11,12,13) |
InChIキー |
OAEJSHPLNMIDLW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)




![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
